molecular formula C8H10F3N3O B1496175 4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine CAS No. 339011-06-2

4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine

Cat. No.: B1496175
CAS No.: 339011-06-2
M. Wt: 221.18 g/mol
InChI Key: AVJAKWJFALXZDS-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C8H10F3N3O . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C8H10F3N3O . The molecular weight of this compound is 221.18 g/mol .

Scientific Research Applications

Biological Activity and Chemical Properties

Inhibitory Action on Enzymes

One of the early applications of pyrimidine derivatives, similar to "4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine," includes their action as inhibitors of specific enzymes. For example, 4-hydroxypyrazolo (3,4-d) pyrimidine (HPP), a structurally related compound, is known for its potent inhibitory effect on xanthine oxidase. This enzyme plays a crucial role in purine metabolism, converting hypoxanthine to xanthine and xanthine to uric acid. Inhibiting this enzyme can reduce uric acid levels, which is beneficial in treating conditions like gout (Hall, Holloway, & Scott, 1964).

Photoproduct Formation in DNA

Pyrimidine derivatives also play a significant role in studying DNA damage and repair mechanisms. Pyrimidine (6-4) pyrimidone photoproducts are major DNA lesions induced by UV radiation. Understanding the formation and repair of these photoproducts is crucial for comprehending the biological effects of UV light and the mechanisms of skin cancer development (Douki, Voituriez, & Cadet, 1995).

Synthesis of Bioactive Compounds

The synthesis of pyrimidine derivatives is an area of significant interest due to their wide range of biological activities. For instance, self-complementary betainic guanine model compounds have been synthesized from pyrimidine precursors, which are important for studying RNA structures and functions (SchmidtAndreas & KindermannMarkus Karl, 2001).

Antiviral and Antimicrobial Activity

Antiviral Research

Pyrimidine derivatives have shown promise in antiviral research. Certain 6-hydroxypyrimidines substituted with various groups exhibit antiviral activity against herpes viruses, retroviruses, including HIV-1 and HIV-2. These studies highlight the potential of pyrimidine derivatives as antiviral agents (Holý et al., 2002).

Antimicrobial Properties

Additionally, pyrimidine and its derivatives have been evaluated for their antimicrobial properties. The synthesis and biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown that many of these compounds exhibit promising antimicrobial activity, providing a basis for developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Mechanism of Action

The mechanism of action of “4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine” is not specified in the search results. As a research chemical, its effects and interactions may depend on the specific context of its use .

Safety and Hazards

“4-Hydroxy-2-(isopropylamino)-6-(trifluoromethyl)pyrimidine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(propan-2-ylamino)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O/c1-4(2)12-7-13-5(8(9,10)11)3-6(15)14-7/h3-4H,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJAKWJFALXZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379458
Record name 7G-337S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339011-06-2
Record name 7G-337S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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